

Viaspan Protocol for Rodent Liver Perfusion and Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Viaspan*

Cat. No.: *B611682*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viaspan, also known as University of Wisconsin (UW) solution, is a sterile, intracellular-like preservation solution designed for the hypothermic flushing and storage of organs for transplantation.^[1] Its unique composition is formulated to minimize cellular injury during cold ischemia by preventing cell swelling, reducing oxidative stress, and providing substrates for energy regeneration upon reperfusion. These application notes provide a detailed protocol for the perfusion and preservation of rodent livers using **Viaspan**, along with quantitative data on expected outcomes and an overview of the key signaling pathways involved. **Viaspan** is typically used at temperatures between 2°C and 8°C to slow the metabolic processes within the organ.^[2]

Key Components and Their Functions

Viaspan's efficacy is attributed to its specific combination of components, each addressing a critical aspect of cold preservation:

Component	Concentration	Primary Function(s)
Lactobionate	100 mM	An impermeant anion that prevents cytotoxic cell swelling.[3]
Raffinose	30 mM	An impermeant saccharide that contributes to osmotic support.
Hydroxyethyl Starch (HES)	50 g/L	A colloid that prevents interstitial edema.
Potassium Phosphate	25 mM	Acts as a buffer to maintain physiological pH.
Magnesium Sulfate	5 mM	A membrane stabilizer.
Glutathione (reduced)	3 mM	An antioxidant that scavenges reactive oxygen species (ROS).[4]
Allopurinol	1 mM	An inhibitor of xanthine oxidase, reducing the production of ROS during reperfusion.
Adenosine	5 mM	A precursor for ATP synthesis upon reperfusion.[5][6]
Insulin	40 U/L	Supports cellular metabolism.
Dexamethasone	16 mg/L	A corticosteroid with anti-inflammatory properties.

Note: The concentrations are standard for **Viaspan (UW)** solution.

Experimental Protocols

This section details the step-by-step procedure for rodent (rat or mouse) liver perfusion and preservation using **Viaspan**.

Materials

- **Viaspan** (University of Wisconsin) solution, cooled to 4°C
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Heparin
- Surgical instruments (scissors, forceps, retractors, clamps)
- Perfusion apparatus (peristaltic pump, tubing, cannula)
- Sterile saline, cooled to 4°C
- Sterile containers for organ storage
- Ice

Surgical Procedure and Perfusion

- Anesthesia and Surgical Preparation:
 - Anesthetize the rodent according to an approved institutional protocol. Confirm the depth of anesthesia by lack of pedal reflex.
 - Place the animal in a supine position on a surgical board.
 - Shave the abdominal area and sterilize with an appropriate antiseptic solution.
 - Perform a midline laparotomy to expose the abdominal cavity. Gently retract the intestines to visualize the portal vein and inferior vena cava (IVC).
- Cannulation:
 - Administer heparin (e.g., 500-1000 U/kg) via the inferior vena cava or another suitable vessel to prevent clotting.
 - Carefully dissect and isolate the portal vein.

- Place a loose ligature around the portal vein.
- Insert an appropriately sized cannula into the portal vein and secure it with the ligature.
- Perfusion:
 - Immediately begin perfusion with cold (4°C) sterile saline at a low flow rate (e.g., 2-5 mL/min for a mouse, 10-20 mL/min for a rat) to flush out the blood.
 - Cut the inferior vena cava to allow for drainage of the perfusate. The liver should blanch and become pale.
 - Once the effluent is clear of blood, switch the perfusion solution to cold (4°C) **Viaspan**.
 - Continue perfusion with **Viaspan** at a consistent pressure or flow rate until the liver is uniformly pale and cool. Approximately 50-100 mL for a rat liver and 10-20 mL for a mouse liver is generally sufficient.
- Explantation and Storage:
 - Carefully dissect the liver from its surrounding ligaments and vessels.
 - Transfer the perfused liver to a sterile container filled with cold **Viaspan**.
 - Ensure the liver is fully submerged in the solution.
 - Seal the container and store it on ice at approximately 4°C.

Quantitative Data on Rodent Liver Preservation with **Viaspan**

The following tables summarize key quantitative data from studies on rodent liver preservation using **Viaspan** (UW) solution.

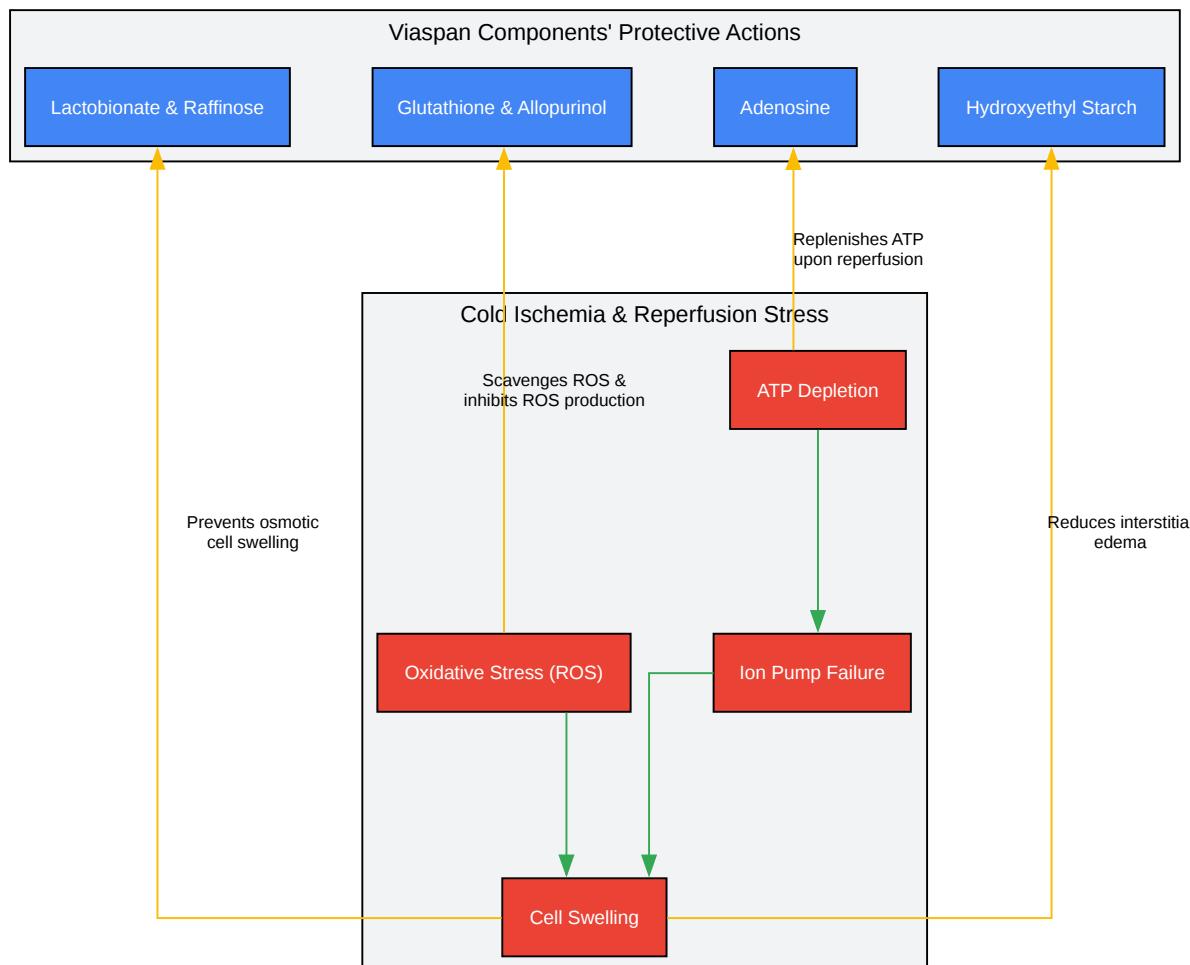
Table 1: Rat Liver Viability and Function After Cold Storage in **Viaspan**

Preservation Time (hours)	Viable Hepatocyte s (x10 ⁶ cells/g tissue)	Intracellular ATP (μmol/g tissue)	ALT Release (U/L)	AST Release (U/L)	Bile Production (μL/g liver/hr)
0	25.95 ± 2.5	9.63 ± 0.8	-	-	-
24	~18	~6.7	~150 ± 25	~300 ± 50	~1.5 ± 0.3
48	~12	~4.5	-	-	-
72	~6	~2.9	-	-	-
120	0.87 ± 0.2	0.93 ± 0.1	-	-	-

Data compiled from multiple sources.[\[7\]](#)[\[8\]](#)[\[9\]](#) Note that values are approximate and can vary based on specific experimental conditions.

Table 2: Survival Rates of Rats After Orthotopic Liver Transplantation with **Viaspan**-Preserved Grafts

Preservation Time (hours)	1-Week Survival Rate (%)
9	56%
24	35% (with 5% CO-UW)

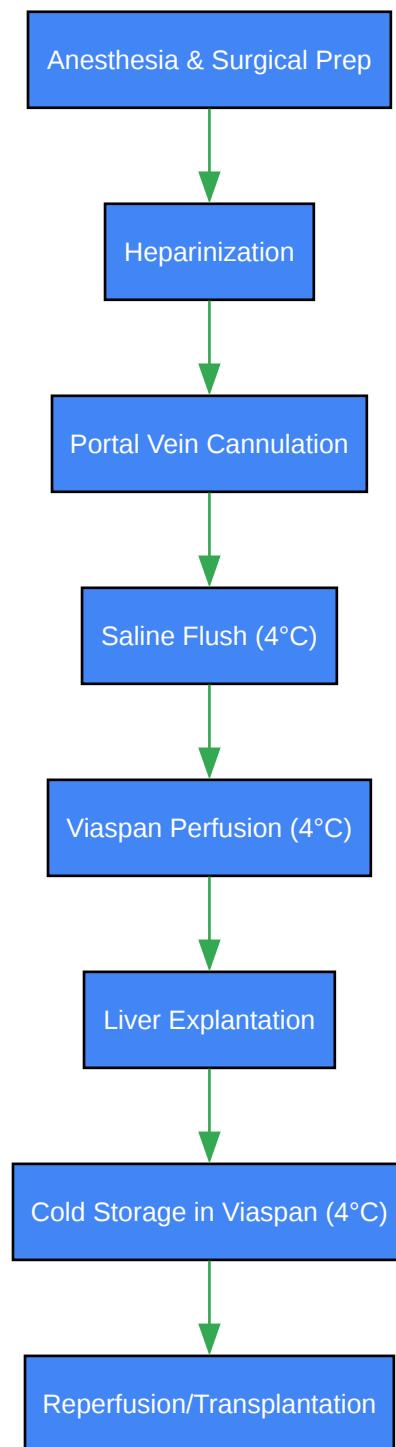

Data from studies on rat liver transplantation.[\[10\]](#)[\[11\]](#) The 24-hour survival data includes the use of carbon monoxide as an additive.

Signaling Pathways and Experimental Workflow Protective Mechanisms of Viaspan during Cold Preservation

During cold ischemia, the absence of oxygen and low temperatures halt normal cellular metabolism, leading to a cascade of detrimental events including ATP depletion, ion pump

failure, cellular edema, and the production of reactive oxygen species (ROS) upon reperfusion.

Viaspan's components are designed to counteract these processes.



[Click to download full resolution via product page](#)

Caption: Protective mechanisms of **Viaspan** components against cold ischemia-reperfusion injury.

Experimental Workflow for Rodent Liver Perfusion and Preservation

The following diagram outlines the key steps in the experimental workflow for rodent liver perfusion and preservation using **Viaspan**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for rodent liver perfusion and preservation with **Viaspan**.

Conclusion

The **Viaspan** protocol for rodent liver perfusion and preservation provides a reliable method for maintaining organ viability during cold storage. The unique composition of **Viaspan** effectively mitigates the key cellular stresses associated with cold ischemia and reperfusion. Adherence to a meticulous surgical and perfusion technique is critical for achieving optimal outcomes. The provided quantitative data serves as a benchmark for researchers to evaluate the success of their preservation procedures. Understanding the underlying protective mechanisms of **Viaspan**'s components allows for a more informed approach to experimental design in liver preservation research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Articles globalrx.com
- 3. Inhibition of ischemic induced cellular swelling in kidney cortex tissue by lactobionate anions - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 4. Effect of oxidized and reduced glutathione in liver preservation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 5. Adenosine 5' triphosphate transport and accumulation during the cold preservation of rat hepatocytes in University of Wisconsin solution - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. Adenosine transport in liver before and after organ preservation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 7. Preservation of rat livers by cold storage: a comparison between the University of Wisconsin solution and Hypothermosol - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)

- 8. High-Na+ low-K+ UW cold storage solution reduces reperfusion injuries of the rat liver graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatocyte viability and ATP content decrease linearly over time during conventional cold storage of rat liver grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat liver preservation. I. The components of UW solution that are essential to its success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LIVER GRAFT EXPOSURE TO CARBON MONOXIDE DURING COLD STORAGE PROTECTS SINUSOIDAL ENDOTHELIAL CELLS AND AMELIORATES REPERFUSION INJURY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Viaspan Protocol for Rodent Liver Perfusion and Preservation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611682#viaspan-protocol-for-rodent-liver-perfusion-and-preservation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com